molecular formula C15H20F2N2O3S B5868027 2-[cyclohexyl(methylsulfonyl)amino]-N-(2,6-difluorophenyl)acetamide

2-[cyclohexyl(methylsulfonyl)amino]-N-(2,6-difluorophenyl)acetamide

Cat. No.: B5868027
M. Wt: 346.4 g/mol
InChI Key: WGRJYEWTABCFFZ-UHFFFAOYSA-N
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Description

2-[cyclohexyl(methylsulfonyl)amino]-N-(2,6-difluorophenyl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a cyclohexyl group, a methylsulfonyl group, and a difluorophenyl group attached to an acetamide backbone.

Properties

IUPAC Name

2-[cyclohexyl(methylsulfonyl)amino]-N-(2,6-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O3S/c1-23(21,22)19(11-6-3-2-4-7-11)10-14(20)18-15-12(16)8-5-9-13(15)17/h5,8-9,11H,2-4,6-7,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRJYEWTABCFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=C(C=CC=C1F)F)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[cyclohexyl(methylsulfonyl)amino]-N-(2,6-difluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclohexylamine intermediate: Cyclohexylamine is reacted with methylsulfonyl chloride under basic conditions to form cyclohexyl(methylsulfonyl)amine.

    Acylation reaction: The cyclohexyl(methylsulfonyl)amine is then reacted with 2,6-difluorobenzoyl chloride in the presence of a base to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[cyclohexyl(methylsulfonyl)amino]-N-(2,6-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The difluorophenyl group can be reduced under specific conditions to form fluorophenyl derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, fluorophenyl derivatives, and various substituted acetamides.

Scientific Research Applications

2-[cyclohexyl(methylsulfonyl)amino]-N-(2,6-difluorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes involving sulfonyl and fluorophenyl groups.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[cyclohexyl(methylsulfonyl)amino]-N-(2,6-difluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclohexyl and difluorophenyl groups play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-[cyclohexyl(methylsulfonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
  • 2-[cyclohexyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)acetamide

Uniqueness

2-[cyclohexyl(methylsulfonyl)amino]-N-(2,6-difluorophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both cyclohexyl and difluorophenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

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